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molecular formula C19H22O B8304100 2-(4-t-Butyl-phenyl)-2-indanol

2-(4-t-Butyl-phenyl)-2-indanol

Cat. No. B8304100
M. Wt: 266.4 g/mol
InChI Key: QNVYXDPVKULAHJ-UHFFFAOYSA-N
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Patent
US05747621

Procedure details

A suspension of anhydrous cerium chloride (40.60 g, 164.7 mmol) in THF(250 mL) was stirred at room temperature for 2 hours under nitrogen. 4-t-Butylphenylmagnesium bromide (70.0 mL of 2.0M solution in diethyl ether, 140.0 mmol) was added at 0 ° C. and stirred for 3.5 h. A solution of 2-indanone (14.21 g, 107.7 mmol) in THF (20 mL) was added at the same temperature. After stirring at 0° C. for 3 h, the mixture was allowed to warm to room temperature and kept at ambient temperature overnight (12 h). It was then treated with 5% aqueous hydrochloric solution. The solution was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (100 mL), dried over anhydrous magnesium sulphate and concentrated to give the crude product. 2-Indanone (1.34 g) was distilled off at 80° C/0.3 mm Hg. The residue was washed with pentane (50 mL) and subject to Kugelrohr distillation (185° C./0.3 mm Hg). 2-(4-t-Butyl-phenyl)-2-indanol (23.43 g) was obtained in pure form. 1H-N.M.R. (CDCl3) d 1.32 ( s, 9H), d 1.36 (s, 1H), d 3.25 (d, J=16.2 Hz, 2H), d 3.50 (d, J=16.2 Hz, 2H), d 7.15-7.45 (m, 8H)
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
4-t-Butylphenylmagnesium bromide
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
14.21 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous hydrochloric solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Ce+3].[Cl-].[Cl-].[C:5]([C:9]1[CH:14]=[CH:13][C:12]([Mg]Br)=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6].[CH2:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][C:18]1=[O:26]>C1COCC1>[C:5]([C:9]1[CH:14]=[CH:13][C:12]([C:18]2([OH:26])[CH2:19][C:20]3[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH2:17]2)=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
40.6 g
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
4-t-Butylphenylmagnesium bromide
Quantity
70 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)[Mg]Br
Step Three
Name
Quantity
14.21 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
aqueous hydrochloric solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3.5 h
Duration
3.5 h
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
kept at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
(12 h)
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether (4*200 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
DISTILLATION
Type
DISTILLATION
Details
2-Indanone (1.34 g) was distilled off at 80° C/0.3 mm Hg
WASH
Type
WASH
Details
The residue was washed with pentane (50 mL)
DISTILLATION
Type
DISTILLATION
Details
subject to Kugelrohr distillation (185° C./0.3 mm Hg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1(CC2=CC=CC=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.43 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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